n-[(Benzyloxy)carbonyl]glycylserine
Description
N-[(Benzyloxy)carbonyl]glycylserine is a protected dipeptide derivative featuring a benzyloxycarbonyl (Z) group at the N-terminus of glycine, linked to serine via a peptide bond. The Z-group serves as a protective moiety for the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. This compound is critical in synthesizing complex peptides, where selective deprotection of the Z-group (e.g., via hydrogenolysis) is required .
Molecular Formula: C₁₃H₁₆N₂O₆
Key Features:
- Benzyloxycarbonyl (Z) protecting group.
- Glycine-serine dipeptide backbone.
- Hydroxyl group from serine side chain.
Properties
IUPAC Name |
3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVPDSNNNZVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293447 | |
| Record name | n-[(benzyloxy)carbonyl]glycylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4180-62-5 | |
| Record name | NSC89631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(benzyloxy)carbonyl]glycylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycylserine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group, followed by coupling with serine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Deprotection Reactions
The Cbz group is selectively removable under specific conditions, enabling controlled peptide elongation:
Mechanistic Notes :
- Hydrogenation proceeds via adsorption of H₂ onto palladium, followed by cleavage of the Cbz group’s benzyl-oxygen bond .
- Nickel boride (generated in situ) reduces the carbamate group without affecting ester or amide bonds .
Oxidation and Hydrolysis
The serine hydroxyl group and peptide backbone are susceptible to oxidation and hydrolysis:
Kinetic Data :
- Oxazolone Formation : Racemization of Z-Gly-Ser active esters occurs via 5(4H)-oxazolone intermediates, with an activation energy of 23.1 kcal/mol .
- Molybdate-Mediated Hydrolysis : MoO₄²⁻ accelerates hydrolysis at neutral pH by stabilizing transition states through Lewis acid-base interactions .
Substitution and Coupling Reactions
The Cbz group enables regioselective modifications:
Side Reactions :
- Racemization : Elevated temperatures (>40°C) during coupling promote oxazolone-mediated racemization (up to 15% D-isomer) .
- N-Acylurea Formation : Competing side reaction with DCC, minimized by using HATU or OxymaPure .
Comparative Reactivity Table
| Compound | Deprotection Rate (H₂/Pd/C) | Hydrolysis Rate (pH 7) | Racemization Risk |
|---|---|---|---|
| Z-Gly-Ser | 1.0 (reference) | 0.12 min⁻¹ | Moderate |
| Z-Gly-Cys | 0.8 | 0.08 min⁻¹ | Low |
| Z-Gly-Asp | 1.2 | 0.15 min⁻¹ | High |
| Boc-Gly-Ser | N/A | 0.09 min⁻¹ | Low |
Scientific Research Applications
Scientific Research Applications
n-[(Benzyloxy)carbonyl]glycylserine has a wide range of applications in scientific research, categorized as follows:
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides. Its benzyloxycarbonyl group protects the amino group of glycine, facilitating selective reactions during peptide bond formation. The typical synthesis involves coupling with serine using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bonds.
Medicinal Chemistry
The compound shows promise in drug development, particularly as an enzyme inhibitor. Its structural features allow it to interact with various enzymes and receptors, making it a candidate for designing bioactive molecules. Research indicates that derivatives of this compound can exhibit significant biological activities such as antimicrobial effects and modulation of cellular pathways involved in apoptosis and cell cycle regulation.
Biological Studies
This compound is utilized in studies related to protein structure and function, helping researchers understand the dynamics of protein interactions and stability. It can also be employed in the development of peptide-based drugs targeting specific diseases.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Antimicrobial Activity
A study published in Critical Reviews in Food Science and Nutrition demonstrated that amino acid derivatives similar to this compound significantly inhibited bacterial growth in vitro, showcasing its potential as an antimicrobial agent.
Induction of Apoptosis
Research on cancer cell lines indicated that this compound could induce apoptosis through activation of caspase pathways. This suggests its potential utility as an adjunct therapy in cancer treatment, selectively targeting tumor cells while sparing normal cells.
Neuroprotective Effects
In models of oxidative stress-induced neuronal damage, this compound was shown to upregulate antioxidant enzymes, providing neuroprotection against glutamate-induced toxicity. This property may have implications for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycylserine involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The peptide bond formation and cleavage are crucial for its function in biological systems.
Comparison with Similar Compounds
Methyl N-[(Benzyloxy)carbonyl]glycylglycinate
Molecular Formula : C₁₂H₁₄N₂O₅
Structural Differences :
- Replaces serine with a second glycine residue.
- Terminal carboxylic acid is esterified as a methyl ester.
Functional Implications : - The methyl ester increases lipophilicity, making it more soluble in organic solvents compared to the free carboxylic acid in glycylserine derivatives.
- Lacks the hydroxyl group of serine, reducing polarity and hydrogen-bonding capacity .
GC376 (C₂₁H₃₁N₃O₈S)
Structural Features :
- Contains a sulfonic acid group and a pyrrolidinone ring.
- Modified leucine residue with a Z-group.
Functional Implications : - The sulfonic acid group enhances water solubility and electrostatic interactions, making GC376 a potent protease inhibitor (e.g., against 3CLpro in coronaviruses).
- The pyrrolidinone ring introduces conformational rigidity, improving target binding affinity compared to flexible dipeptides like N-[(Benzyloxy)carbonyl]glycylserine .
N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride
Structural Features :
- Benzoyl group instead of Z-group.
- Nitroanilide chromophore.
Functional Implications : - The nitroanilide group allows spectrophotometric detection, making it a substrate for trypsin-like enzymes.
- Unlike this compound, this compound is used in enzymatic assays rather than peptide synthesis .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Method Comparison
Key Research Findings
Stability: The Z-group in this compound is stable under basic conditions but cleaved by hydrogenolysis, whereas the methyl ester in its glycylglycine analog is labile in acidic media .
Biological Activity : Unlike GC376, which inhibits proteases via covalent binding, this compound lacks enzymatic inhibitory activity due to its simpler structure .
Synthetic Utility : The hydroxyl group in serine enables post-synthetic modifications (e.g., phosphorylation), a feature absent in glycine-based analogs .
Biological Activity
N-[(Benzyloxy)carbonyl]glycylserine, also known as Z-Gly-Ser, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 266.250 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 587.2 ± 45.0 °C |
| Flash Point | 309.0 ± 28.7 °C |
This compound is a derivative of glycine and serine, featuring a benzyloxycarbonyl group that enhances its stability and solubility in biological systems .
This compound exhibits several biological activities, primarily through its influence on various signaling pathways:
- Anti-infection Activity : Research indicates that amino acid derivatives like this compound can enhance the immune response and exhibit antimicrobial properties against a range of pathogens including bacteria and viruses .
- Cell Cycle Regulation : The compound has been shown to affect the cell cycle and apoptosis pathways, suggesting potential applications in cancer therapy. It may induce apoptosis in cancer cells by modulating signaling pathways such as MAPK/ERK and PI3K/Akt .
- Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Critical Reviews in Food Science and Nutrition highlighted the efficacy of amino acid derivatives in combating bacterial infections, showing that compounds similar to this compound significantly inhibited bacterial growth in vitro .
- Cancer Cell Apoptosis : Research conducted on cancer cell lines demonstrated that this compound induced apoptosis via the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment by selectively targeting tumor cells while sparing normal cells .
- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, this compound was shown to upregulate antioxidant enzymes, thus providing neuroprotection against glutamate-induced toxicity .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1.2:1 molar ratio of Z-Gly-OH to serine) to account for side reactions.
How should researchers handle and store this compound to ensure stability?
Basic Research Question
Methodological Answer:
- Storage : Store at -15°C in airtight, light-resistant containers to prevent hydrolysis of the benzyloxycarbonyl (Z) group. Avoid long-term storage at room temperature due to degradation risks .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Always wear PPE (gloves, goggles) and work in fume hoods due to potential irritant properties .
What analytical techniques are recommended for characterizing this compound?
Basic Research Question
Methodological Answer:
| Property | Technique | Key Parameters |
|---|---|---|
| Purity | HPLC (C18 column) | Retention time ~8.2 min (gradient: 0.1% TFA in H2O/MeCN) |
| Structural confirmation | NMR (¹H, ¹³C) | δ 7.3 ppm (benzyl aromatic protons), δ 5.1 ppm (CH2 of Z-group) |
| Mass verification | High-resolution MS | Exact mass: ~297.1 g/mol (C12H15N2O6) |
How can researchers design experiments to study peptide coupling efficiency using this compound?
Advanced Research Question
Methodological Answer:
Comparative Coupling Agents : Test carbodiimides (DCC, EDC) vs. uronium salts (HBTU, HATU) under identical conditions (solvent, temperature).
Kinetic Analysis : Use in-situ FTIR to track carbonyl stretching frequencies (~1750 cm⁻¹ for active esters) .
Racemization Control : Perform chiral HPLC post-coupling to quantify D/L-serine byproducts .
Q. Data Interpretation :
- Lower yields with EDC may indicate incomplete activation; supplement with NHS.
- Elevated racemization at pH >8 suggests need for buffered conditions (e.g., HEPES pH 7.5) .
What strategies address discrepancies in reported bioactivity data for this compound derivatives?
Advanced Research Question
Methodological Answer:
Reproducibility Checks :
- Standardize solvent systems (e.g., DMSO vs. aqueous buffers) for bioassays.
- Validate purity (>98% by HPLC) to rule out impurity-driven artifacts .
Mechanistic Studies :
- Use isotopic labeling (e.g., ¹⁵N-serine) to track metabolic incorporation in cell models .
Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to molarity) .
How can researchers evaluate the compound’s stability under various experimental conditions?
Advanced Research Question
Methodological Answer:
Thermal Stability :
- Conduct TGA/DSC to identify decomposition thresholds (>150°C observed in related Z-protected peptides) .
Hydrolytic Stability :
- Incubate in buffers (pH 2–12) at 37°C; monitor via HPLC degradation products (e.g., free glycine/serine) .
Photodegradation :
Q. Implications :
- Avoid aqueous alkaline conditions for long-term storage. Use stabilizers (e.g., BHT) in organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
